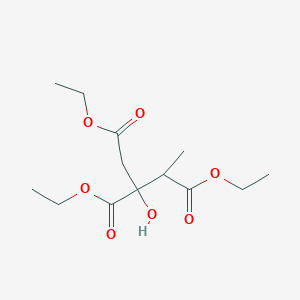
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.
Esterification: The carboxylate group is esterified using tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether or ester groups using nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium iodide (NaI), acetone as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a protecting group for amines and alcohols, allowing for selective deprotection under mild conditions. This is particularly useful in the synthesis of peptides and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can act as a protecting group, preventing unwanted reactions at sensitive sites. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but lacks the silyl ether group.
tert-Butyl (2R,4S)-4-((trimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
tert-Butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyldimethylsilyl group and the tert-butyl ester. These groups provide steric hindrance and stability, making the compound highly resistant to hydrolysis and other degradation processes. This stability, combined with its reactivity, makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H33NO3Si |
|---|---|
Peso molecular |
315.52 g/mol |
Nombre IUPAC |
tert-butyl (2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO3Si/c1-12-10-13(20-21(8,9)16(5,6)7)11-17(12)14(18)19-15(2,3)4/h12-13H,10-11H2,1-9H3/t12-,13+/m1/s1 |
Clave InChI |
JGNJIYFCLURCAR-OLZOCXBDSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)





